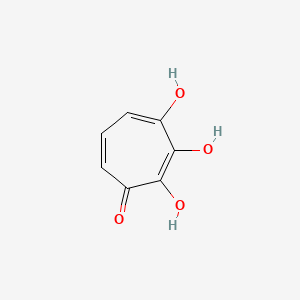
3,7-Dihydroxytropolone
Cat. No. B1196482
Key on ui cas rn:
85233-29-0
M. Wt: 154.12 g/mol
InChI Key: HQLHJCFATKAUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04883758
Procedure details


A loopful of Streptomyces tropolofaciens No. K611-97, taken from a mature slant culture was inoculated into 500-ml Erlenmeyer flask containing 100 ml of a seed medium consisted of 3% soybean meal, 2% corn starch, 0.33% MgSO4.7H2O and 1% CaCO3, the pH being adjusted to 7.0 before sterilization. The flask was then incubated at 28° C. for 4 days on a rotary shaker (200 rpm) and 5 ml of the growth was transferred into 500-ml Erlenmeyer flask containing 100 ml of a fermentation medium having the same composition as the seed medium. The fermentation was carried out at 28° C. for 6 days on a rotary shaker. The antibiotic production was monitored by the paper-disc agar diffusion method against Cryptococcus neoformans IAM 4514 as a test organism. For a large scale production, the fermentation studies were carried out in stainless-steel fermentors. The culture was prepared in twenty 500-ml Erlenmeyer flasks incubated at 32° C. for 4 days on the rotary shaker. The resultant culture was transferred into a 200-liter tank fermentor containing 120 liters of a production medium. The seed and production media consisted of 3% soybean meal, 3% glucose, 0.5% Pharmamedia, 0.1% yeast extract and 0.3% CaCO3. Tank fermentation was carried out at 28° C. with stirring at 250 rpm and aeration at 120 liter/min. The production reached a maximum after 115 hours fermentation.
[Compound]
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
MgSO4.7H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


[Compound]
Name
twenty
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers


|
REACTION_CXSMILES
|
[C:1]([O-:4])([O-])=O.[Ca+2].[O:6]=[CH:7][C@@H:8]([C@H:10]([C@@H:12]([C@@H:14]([CH2:16][OH:17])[OH:15])O)O)O>>[CH:10]1[CH:12]=[C:14]([OH:15])[C:16]([OH:17])=[C:1]([OH:4])[C:7](=[O:6])[CH:8]=1 |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
starch
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
MgSO4.7H2O
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Ca+2]
|
Step Four
[Compound]
|
Name
|
steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Step Six
[Compound]
|
Name
|
twenty
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at 250 rpm and aeration at 120 liter/min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing 100 ml of a seed medium
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing 100 ml of a fermentation medium
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The fermentation was carried out at 28° C. for 6 days on a rotary shaker
|
|
Duration
|
6 d
|
WAIT
|
Type
|
WAIT
|
|
Details
|
incubated at 32° C. for 4 days on the rotary shaker
|
|
Duration
|
4 d
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing 120 liters of a production medium
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was carried out at 28° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after 115 hours
|
|
Duration
|
115 h
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
